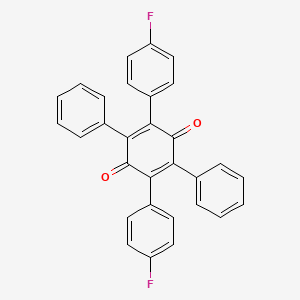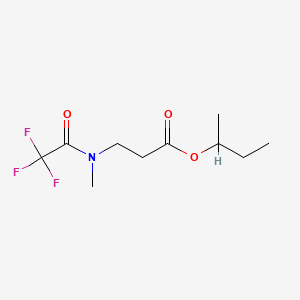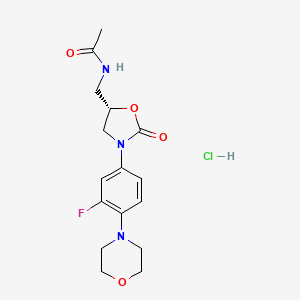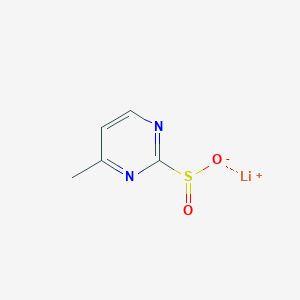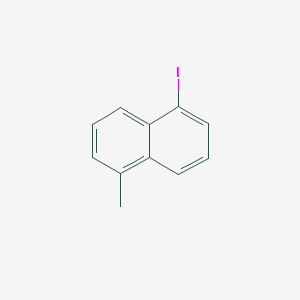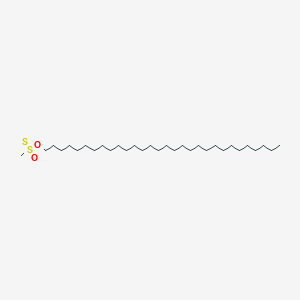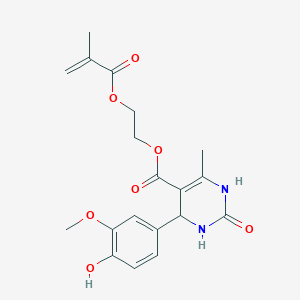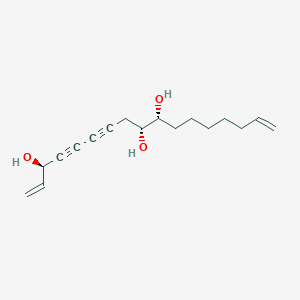
(3R,9R,10R)-Heptadeca-1,16-dien-4,6-diyne-3,9,10-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,9R,10R)-Heptadeca-1,16-dien-4,6-diyne-3,9,10-triol is a polyacetylene compound with a unique structure characterized by multiple double and triple bonds, as well as hydroxyl groups. This compound is known for its presence in certain natural sources, such as Panax ginseng, and has been studied for its potential biological activities, including antitumor properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,9R,10R)-Heptadeca-1,16-dien-4,6-diyne-3,9,10-triol can be achieved through chemoenzymatic asymmetric total synthesis. This method involves the use of enantioconvergent enzyme-triggered cascade reactions, which ensure the production of the desired stereoisomer without the formation of undesired stereoisomers . The synthetic strategy typically includes the use of specific enzymes that catalyze the formation of the compound from simpler precursors.
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its complex structure and the specificity required in its synthesis. advancements in biotechnological methods and enzyme engineering could potentially facilitate large-scale production in the future.
Analyse Des Réactions Chimiques
Types of Reactions
(3R,9R,10R)-Heptadeca-1,16-dien-4,6-diyne-3,9,10-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The double and triple bonds can be reduced to single bonds.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for the reduction of double and triple bonds.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to substitute hydroxyl groups with halogens.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alkanes.
Applications De Recherche Scientifique
Chemistry: Used as a model compound for studying polyacetylene chemistry and reaction mechanisms.
Biology: Investigated for its biological activities, including cytotoxic properties against cancer cells.
Medicine: Potential therapeutic applications due to its antitumor properties.
Industry: Possible use in the development of new materials with unique chemical properties.
Mécanisme D'action
The mechanism of action of (3R,9R,10R)-Heptadeca-1,16-dien-4,6-diyne-3,9,10-triol involves its interaction with specific molecular targets and pathways. The compound’s antitumor activity is believed to be mediated through the induction of apoptosis in cancer cells, possibly by targeting key enzymes and signaling pathways involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R,9R,10R)-10-Methoxy-1-heptadecene-4,6-diyne-3,9-diol: Shares a similar polyacetylene structure but with a methoxy group instead of a hydroxyl group.
(3S,9R,10R)-Panaxytriol: Another polyacetylene compound with similar biological activities.
Uniqueness
(3R,9R,10R)-Heptadeca-1,16-dien-4,6-diyne-3,9,10-triol is unique due to its specific stereochemistry and the presence of multiple reactive sites, which contribute to its diverse chemical reactivity and potential biological activities.
Propriétés
Numéro CAS |
139163-35-2 |
|---|---|
Formule moléculaire |
C17H24O3 |
Poids moléculaire |
276.4 g/mol |
Nom IUPAC |
(3R,9R,10R)-heptadeca-1,16-dien-4,6-diyne-3,9,10-triol |
InChI |
InChI=1S/C17H24O3/c1-3-5-6-7-10-13-16(19)17(20)14-11-8-9-12-15(18)4-2/h3-4,15-20H,1-2,5-7,10,13-14H2/t15-,16-,17-/m1/s1 |
Clé InChI |
WNVDKDQMWFSCPI-BRWVUGGUSA-N |
SMILES isomérique |
C=CCCCCC[C@H]([C@@H](CC#CC#C[C@@H](C=C)O)O)O |
SMILES canonique |
C=CCCCCCC(C(CC#CC#CC(C=C)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


